1-(4-Trifluoromethylphenyl)imidazole
Overview
Description
1-(4-Trifluoromethylphenyl)imidazole is a derivative of imidazole, a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of the trifluoromethyl group at the para position of the phenyl ring likely influences the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, a divergent and regioselective synthesis approach has been developed for 1,2,4- and 1,2,5-trisubstituted imidazoles, starting from a common intermediate . Although the paper does not specifically mention 1-(4-Trifluoromethylphenyl)imidazole, the general methodology could potentially be adapted for its synthesis by incorporating a 4-trifluoromethylphenyl group through a Suzuki coupling reaction.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated using techniques such as NMR, Mass, IR spectroscopy, and X-ray crystallography . For example, the structure of a related compound, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, was characterized using these methods, providing insights into the geometric parameters and intermolecular interactions within the crystal structure . Similar analytical techniques could be employed to determine the molecular structure of 1-(4-Trifluoromethylphenyl)imidazole.
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including N-alkylation, nucleophilic substitution, and rearrangements. For example, the reaction of 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine can lead to the formation of imidazo[1,2-a]pyridines and indoles . While this paper does not directly discuss 1-(4-Trifluoromethylphenyl)imidazole, it highlights the reactivity of imidazole derivatives under basic conditions, which could be relevant for further functionalization of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be influenced by substituents on the imidazole ring. For instance, the introduction of electron-withdrawing groups such as trifluoromethyl can affect the compound's acidity, basicity, and overall reactivity. The molecular electrostatic surface analysis of a related imidazole derivative revealed that positive potential is concentrated on the nitrogen atoms of the imidazole ring . This information could be indicative of the reactivity patterns of 1-(4-Trifluoromethylphenyl)imidazole, particularly in interactions with biological targets or in catalytic processes.
Scientific Research Applications
Antinociceptive Properties
1-(2-trifluoromethylphenyl)imidazole (TRIM), a derivative of 1-(4-Trifluoromethylphenyl)imidazole, has been identified as a potent inhibitor of neuronal nitric oxide synthase, exhibiting antinociceptive activities in mice. This suggests its potential use in investigating the biological roles of nitric oxide within the central nervous system (Handy et al., 1995).
Corrosion Inhibition
Imidazole derivatives have been explored for their effectiveness in inhibiting corrosion of metals. For instance, specific imidazole derivatives showed significant corrosion inhibition efficacy on mild steel in acidic solutions, suggesting potential applications in metal protection and preservation (Prashanth et al., 2021).
Electroluminescent Properties
Certain derivatives, such as 1-(4-trifluoromethylphenyl)-2-(4′-(1,4,5-triphenyl-1H-imidazole-2-yl)-[1,1′-biphenyl]-4-yl)-1H-phenanthro[9,10-d]imidazole, have been designed for their electroluminescent properties. These compounds have shown potential in electronic and lighting applications due to their stable deep-blue emission (Wang et al., 2018).
Pharmacological Evaluation
Imidazole derivatives have been evaluated for their potential as ligands for the estrogen receptor and as cytotoxic inhibitors of cyclooxygenase enzymes. This indicates their possible role in cancer therapy and other medicinal applications (Wiglenda et al., 2005).
Biological Activities
Imidazole compounds are recognized for their extensive biological activities, including antimicrobial and anticancer activities. Their structural diversity and reactivity make them significant in medicinal chemistry (Ramanathan, 2017).
Broad Bioactivities in Medicinal Chemistry
Imidazole-based compounds exhibit broad bioactivities, binding with various enzymes and receptors due to their electron-rich characteristics. They have been used in treating diseases and have shown significant therapeutic potency (Zhang et al., 2014).
Corrosion Inhibition in Acid Medium
Further studies on imidazole derivatives have demonstrated their utility in inhibiting the corrosion of carbon steel in acidic environments, providing insights into their industrial applications (Costa et al., 2021).
High-Temperature Proton-Conducting Polymer Electrolyte
Imidazole derivatives have been used as additives in polybenzimidazole equilibrated with phosphoric acid, forming a high-temperature proton-conducting polymer electrolyte, relevant in fuel cell technology (Schechter & Savinell, 2002).
Safety And Hazards
When handling 1-(4-Trifluoromethylphenyl)imidazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Future Directions
Imidazole-based compounds, including 1-(4-Trifluoromethylphenyl)imidazole, have shown promising pharmacological effects, particularly as anticancer, anti-microbial, and anti-inflammatory agents, with a great potential for treating various human diseases . The research and development of imidazole-based drugs is an increasingly active and attractive topic of medicinal chemistry . This suggests that there is infinite potentiality for future research in this area .
properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-1-3-9(4-2-8)15-6-5-14-7-15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJKJTAYTFLIDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180019 | |
Record name | 1-(4-Trifluoromethylphenyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Trifluoromethylphenyl)imidazole | |
CAS RN |
25371-98-6 | |
Record name | 1-(4-Trifluoromethylphenyl)imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Trifluoromethylphenyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25371-98-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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